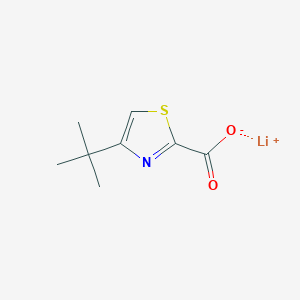
4-Fluoro-N-(2-methoxy-4-methylsulfanylbutyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-N-(2-methoxy-4-methylsulfanylbutyl)benzamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as FMSSB or compound 31. This compound has been synthesized using various methods and has shown promising results in scientific research applications.
Wissenschaftliche Forschungsanwendungen
FMSSB has shown promising results in scientific research applications. It has been found to have anti-cancer properties and has been studied as a potential treatment for various types of cancer. It has also been studied for its anti-inflammatory properties and has shown potential as a treatment for inflammatory diseases such as rheumatoid arthritis. FMSSB has also been studied for its neuroprotective properties and has shown potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
The exact mechanism of action of FMSSB is not fully understood. However, it has been found to inhibit the activity of certain enzymes and proteins involved in various cellular processes. For example, FMSSB has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression regulation. FMSSB has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), which is a protein involved in inflammation and immune response.
Biochemical and Physiological Effects:
FMSSB has been found to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells. It has also been found to inhibit the growth and migration of cancer cells. FMSSB has been found to reduce inflammation and oxidative stress in cells. It has also been found to improve cognitive function and memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
FMSSB has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. It has also been found to have low toxicity in animal models. However, one limitation is that the exact mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Another limitation is that it has not been extensively studied in humans, which makes it difficult to determine its safety and efficacy as a potential treatment for various diseases.
Zukünftige Richtungen
There are several future directions for the study of FMSSB. One direction is to further study its anti-cancer properties and potential as a cancer treatment. Another direction is to study its anti-inflammatory properties and potential as a treatment for inflammatory diseases. Further studies are also needed to understand its mechanism of action and to design experiments to study its effects. Additionally, studies in humans are needed to determine its safety and efficacy as a potential treatment for various diseases.
Synthesemethoden
FMSSB can be synthesized using various methods. The most common method involves the reaction of 4-fluorobenzoyl chloride with 2-methoxy-4-methylsulfanylbutylamine in the presence of a base. The product is then purified using column chromatography. Another method involves the reaction of 4-fluorobenzoic acid with 2-methoxy-4-methylsulfanylbutylamine in the presence of a coupling reagent such as EDCI or DCC. The product is then purified using recrystallization.
Eigenschaften
IUPAC Name |
4-fluoro-N-(2-methoxy-4-methylsulfanylbutyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO2S/c1-17-12(7-8-18-2)9-15-13(16)10-3-5-11(14)6-4-10/h3-6,12H,7-9H2,1-2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWVOQZSPCOCKKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCSC)CNC(=O)C1=CC=C(C=C1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-propyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2412607.png)


![N-{4-[(2-methoxyphenyl)amino]phenyl}-2-sulfanylpyridine-3-carboxamide](/img/structure/B2412612.png)







![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2412623.png)